molecular formula C10H11BrO3S B2498264 Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate CAS No. 1267861-35-7

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Cat. No.: B2498264
CAS No.: 1267861-35-7
M. Wt: 291.16
InChI Key: GMVQHQNAWDCVLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would likely involve a bromothiophene ring attached to a five-carbon chain with a terminal carboxylic acid group, which is then esterified with a methyl group .


Chemical Reactions Analysis

Bromothiophene compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, bromothiophene compounds generally have a high molecular weight .

Scientific Research Applications

Palladium-Catalysed Arylation Reactions

Antibacterial and Antifungal Properties

Solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed significant antibacterial and antifungal activity. The synthesized compounds, characterized by various spectroscopic methods, demonstrated a drug-like nature through ADMET prediction. This indicates their potential in developing new antimicrobial agents (Mayank G. Sharma, Ruturajsinh M. Vala, D. Rajani, V. Ramkumar, R. Gardas, Sourav Banerjee, H. Patel, 2022).

Molecular Modeling and Antioxidant Evaluation

Novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine exhibited significant antioxidant activities. These activities were evaluated against vitamin C as a reference, showing IC50 values ranging from 39.85 to 68.88 µM. The study highlights the potential of these derivatives in antioxidant applications, supported by molecular docking analysis (I. Althagafi, 2022).

DNA-Binding Analysis

A N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its [CuN3S2]2+ complexes were studied for their DNA-binding properties. Preliminary studies indicated enhanced CT-DNA binding properties, suggesting potential applications in developing new metal-based anticancer therapeutics (I. Warad, H. Suboh, N. Al‐Zaqri, A. Alsalme, F. Alharthi, Meshari M. H. Aljohani, A. Zarrouk, 2020).

Herbicidal Activity

A novel compound, 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole, exhibited potent herbicidal activity in greenhouse and flooded paddy field conditions. This compound showed promising results in controlling annual weeds and barnyardgrass, highlighting its potential as a paddy field herbicide with low toxicity to mammals and the environment (I. Hwang, H. Kim, Jungseung Choi, D. Jeon, K. Hong, J. Song, Kwang-Yun Cho, 2006).

Properties

IUPAC Name

methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVQHQNAWDCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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